Comprehensive Profiling of 2-Nitrophenyl 3-Phenylpropanoate: Structural Mechanics, Synthesis, and Acaricidal Applications
Comprehensive Profiling of 2-Nitrophenyl 3-Phenylpropanoate: Structural Mechanics, Synthesis, and Acaricidal Applications
As a Senior Application Scientist in drug development and synthetic organic chemistry, I approach molecular profiling not merely as a cataloging of traits, but as an analysis of causality. 2-Nitrophenyl 3-phenylpropanoate (CAS: 1316860-00-0 related derivatives) is a highly specialized β -arylpropanoate ester. It serves as a dual-purpose molecule: a synthetically versatile "activated ester" in chemical biology and a potent, biologically active scaffold in veterinary pharmacology.
This technical guide deconstructs the physical properties, synthetic methodologies, and structure-activity relationships (SAR) of this compound, providing field-proven insights for researchers developing novel acaricides or utilizing activated esters in bioconjugation.
Physicochemical and Electronic Profiling
To utilize a molecule effectively in either a synthetic pathway or a biological assay, one must understand the thermodynamic and electronic forces governing its behavior.
Quantitative Physical Data
| Property | Value | Causality / Mechanistic Insight |
| Molecular Formula | C₁₅H₁₃NO₄ | Defines the core β -arylpropanoate scaffold. |
| Molecular Weight | 271.27 g/mol | Falls well within the Lipinski Rule of 5, ensuring favorable pharmacokinetic potential. |
| Melting Point | 74–75 °C | Indicates a highly ordered crystalline lattice, driven by π−π stacking between the two distinct phenyl rings. |
| Physical State | Pale yellow solid | The color is a direct consequence of the nitroaromatic chromophore; the extended π -conjugation of the ortho-nitro group allows for n→π∗ transitions that absorb in the blue visible spectrum. |
| Solubility | Soluble in DCM, ether; Insoluble in water | The lack of hydrogen-bond donors and the presence of two bulky, hydrophobic phenyl rings dominate the molecule's solvation thermodynamics, rendering it highly lipophilic. |
Electronic Architecture: The "Activated Ester" Paradigm
The defining structural feature of 2-nitrophenyl 3-phenylpropanoate is the ortho-nitro substitution on the phenoxy ring. The −NO2 group exerts profound inductive ( −I ) and resonance ( −M ) electron-withdrawing effects. By pulling electron density away from the phenoxy oxygen, it highly polarizes the adjacent ester carbonyl. This renders the carbonyl carbon exceptionally electrophilic, classifying the molecule as an "activated ester." In biological systems, this electronic tuning lowers the activation energy required for enzymatic cleavage (e.g., by parasitic esterases), a critical step in its mechanism of action.
Synthesis and Purification Methodology
A common pitfall in the laboratory is attempting to synthesize ortho-nitrophenyl esters via standard Fischer esterification. Because the ortho-nitro group severely depletes the electron density of the phenolic oxygen, 2-nitrophenol is a remarkably poor nucleophile. Direct acid-catalyzed esterification will result in dismal yields.
To circumvent this, the protocol must rely on the generation of a highly reactive acyl chloride intermediate .
Step-by-Step Protocol
Step 1: Carboxylic Acid Activation
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Reagents: 3-phenylpropanoic acid (1.0 eq), Thionyl chloride ( SOCl2 , 1.5 eq).
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Procedure: Suspend the acid in anhydrous dichloromethane (DCM) or run neat. Heat to 75 °C for 2 hours.
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Causality: SOCl2 converts the stable carboxylic acid into 3-phenylpropanoyl chloride. The irreversible evolution of SO2 and HCl gases drives the reaction to absolute completion according to Le Chatelier's principle.
Step 2: Nucleophilic Acyl Substitution
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Reagents: 3-phenylpropanoyl chloride (1.0 eq), 2-nitrophenol (1.0 eq), Triethylamine ( Et3N , 1.2 eq).
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Procedure: Dissolve 2-nitrophenol and Et3N in anhydrous DCM and cool to 0 °C. Add the acyl chloride dropwise. Stir for 1 hour, allowing the mixture to warm to room temperature.
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Causality: Et3N acts as an acid scavenger. By neutralizing the HCl generated during the substitution, it prevents the protonation of the already weak 2-nitrophenol nucleophile, forcing the equilibrium forward. The 0 °C initiation controls the exothermic nature of the acyl substitution.
Step 3: Self-Validating Workup and Purification
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Procedure: Quench the reaction with distilled water. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield the pale yellow solid (Yield: >80%).
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Self-Validation System: To ensure protocol integrity, the reaction progress must be tracked via TLC by quenching an aliquot in methanol (observing the rapid formation of the methyl ester). Final product identity is unequivocally validated via 1H NMR (500 MHz, CDCl3 ). The diagnostic signal is a doublet of doublets at δ 8.14 ppm ( J=8.2,1.5Hz,1H ), which confirms the presence of the proton adjacent to the nitro group on the phenoxy ring, alongside the characteristic propanoate multiplets .
Workflow for the synthesis and purification of 2-nitrophenyl 3-phenylpropanoate.
Acaricidal Bioactivity and Structure-Activity Relationship (SAR)
Beyond its synthetic utility, 2-nitrophenyl 3-phenylpropanoate has demonstrated significant field-proven efficacy in veterinary pharmacology. Recent studies have highlighted the utility of 3-arylpropionate derivatives as highly efficient acaricides against Psoroptes cuniculi, a highly contagious mange mite that causes severe dermatitis and economic losses in the animal industry .
SAR Logic and Mechanism of Action
The biological efficacy of this compound is not accidental; it is a direct result of its structural modules working in tandem:
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The Lipophilic Anchor: The 3-phenylpropanoate chain provides the exact degree of lipophilicity required to penetrate the thick, waxy cuticle of the Psoroptes cuniculi mite. Without this penetration, the drug cannot reach its intracellular targets.
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The Pharmacophore (Ester Linkage): The intact ester bond is vital for target binding. SAR studies indicate that modifying the distance between the phenyl ring and the ester carbonyl (e.g., shortening to a benzoate) drastically reduces acaricidal activity .
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The Electronic Modulator: The ortho-nitro group acts as an electronic trigger. Once the molecule penetrates the mite, the activated nature of the ester makes it highly susceptible to cleavage by specific parasitic esterases, potentially acting as a suicide substrate or releasing a toxic phenolic byproduct directly into the parasite's microenvironment.
Structural features of 2-nitrophenyl 3-phenylpropanoate driving acaricidal bioactivity.
By understanding the causality between the electronic structure of 2-nitrophenyl 3-phenylpropanoate and its physical/biological behavior, researchers can confidently deploy this molecule in both advanced synthetic bioconjugations and the rational design of next-generation anti-parasitic therapeutics.
References
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Title: Design, Bioactivity and structure-activity of 3-Arylpropionate Derivatives as Potential High-Efficient Acaricides against Psoroptes Cuniculi Source: Scientific Reports (Nature Portfolio) / PubMed Central URL: [Link]
